molecular formula C22H19N3O4S2 B2693161 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 898411-38-6

4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2693161
CAS No.: 898411-38-6
M. Wt: 453.53
InChI Key: GPNARKYFETVSCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the retrieved sources, a similar compound’s synthesis process is described . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Photodynamic Therapy

  • Photodynamic Therapy for Cancer : Sulfonamide derivatives, particularly those incorporating zinc phthalocyanine, have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit significant photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for the effectiveness of type II photosensitizers in PDT for cancer treatment. The ability of these derivatives to generate singlet oxygen upon light activation makes them suitable candidates for developing new treatments aimed at various cancers through localized cell destruction (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Properties : Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds, featuring the sulfonamide moiety, demonstrated significant inhibitory activity against COX-2 enzymes, along with analgesic and anti-inflammatory effects. Their capability to inhibit COX-2 selectively suggests their utility in developing new therapeutic agents for conditions requiring anti-inflammatory and analgesic properties (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Exploration

  • Diuretic and Antihypertensive Agents : Research into the pharmacological activities of N-substituted benzene sulfonamide derivatives has led to the identification of compounds with promising diuretic and antihypertensive effects. These studies are pivotal in the quest for new therapeutic molecules that can efficiently manage conditions like hypertension and fluid retention, providing a foundation for further drug development in these areas (Rahman et al., 2014).

Molecular Docking and Theoretical Studies

  • COVID-19 Drug Research : Theoretical calculations and molecular docking studies have been employed to assess the antimalarial sulfonamides for their potential against COVID-19. By exploring the interaction of these compounds with key proteins associated with the SARS-CoV-2 virus, researchers aim to identify new therapeutic pathways for treating COVID-19. This approach underscores the versatility of sulfonamide derivatives in addressing emerging global health challenges (Fahim & Ismael, 2021).

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-23-20-13-17(7-12-21(20)30-14)24-22(26)15-3-5-16(6-4-15)25-31(27,28)19-10-8-18(29-2)9-11-19/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNARKYFETVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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